molecular formula C19H23N5O4 B1681294 (R)-N-(1-甲基-2-苯乙基)腺苷 CAS No. 38594-96-6

(R)-N-(1-甲基-2-苯乙基)腺苷

货号 B1681294
CAS 编号: 38594-96-6
分子量: 385.4 g/mol
InChI 键: RIRGCFBBHQEQQH-SSFGXONLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-N-(1-Methyl-2-phenylethyl)adenosine” (L-PIA) is a standard A1-selective adenosine agonist . It has been evaluated in rat acute models of inflammation and neutrophil function .

科学研究应用

腺苷受体激动剂及其效应

(R)-N-(1-甲基-2-苯乙基)腺苷,通常称为R-PIA,以其作为腺苷受体激动剂的作用而闻名。它表现出负性心率作用,影响心率,以及冠状血管扩张作用。这些作用被认为是通过与腺苷受体亚型A1和A2的相互作用介导的。一项特定研究突出了PD 116,948对孤立大鼠心脏中R-PIA负性心率作用的选择性拮抗作用,PD 116,948是一种选择性A1腺苷受体配体(Haleen, Steffen, & Hamilton, 1987)

腺苷类似物的修饰

对核糖修饰的腺苷类似物,包括R-PIA,进行了研究,以探索它们与腺苷A1和A2受体的结合以及对中枢神经系统和心血管系统的影响。这些类似物在N9处的修饰已被证明显着影响它们与腺苷受体的亲和力,而在C5'和C3'处的轻微修饰仍保持强大的结合(Taylor et al., 1986)

抗炎效应

R-PIA已被研究其潜在的抗炎效应。在大鼠卡拉胶诱导的胸膜炎实验中,R-PIA与其他腺苷受体激动剂一起抑制了炎症反应的各种参数。这种抑制与结合A1受体而不是A2受体更好地相关。这些发现表明,包括R-PIA在内的腺苷受体激动剂可能在研究炎症过程中有用(Schrier, Lesch, Wright, & Gilbertsen, 1990)

分子研究和配体结合

已进行了涉及腺苷1'-C-甲基类似物和选择性腺苷A1受体激动剂如R-PIA的分子研究,以调查结合核糖基团的亚结构。发现腺苷中的1'-C-甲基修饰导致在A1和A2受体上的亲和力降低。然而,当与诱导高效力和选择性的N6取代物结合时,高亲和力部分恢复,并且选择性增加(Cappellacci et al., 2002)

人子宫动脉的血管舒张效应

已研究了R-PIA在人子宫动脉中的舒张效应。发现R-PIA与其他腺苷受体激动剂一起使带有完整内皮的孤立子宫动脉放松。这种血管舒张效应被认为是内皮无关的,可能通过A2受体介导。该研究还观察到在给予腺苷后,人子宫动脉细胞培养中的细胞内钙浓度降低,表明子宫动脉放松的机制(Tsai, Lea, Chiang, & Huang, 1996)

作用机制

In mechanistic studies, L-PIA reversed the drop in circulating neutrophil count which occurred within 15 minutes after carrageenan injection, suggesting that L-PIA may inhibit adhesion of the cells to the endothelium . The effects of L-PIA on several parameters of rat neutrophil function were determined. Enzyme release, O − 2, TXB 2, and LTB 4 production were monitored in response to FMLP and opsonized zymosan (SOZ) stimulation .

属性

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15-,16-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRGCFBBHQEQQH-SSFGXONLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926443
Record name (-)-(Phenylisopropyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463445
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

38594-96-6
Record name (-)-PIA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38594-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine, N-(1-methyl-2-phenylethyl)-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038594966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-(Phenylisopropyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-N-(1-methyl-2-phenylethyl)adenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(1-Methyl-2-phenylethyl)adenosine
Reactant of Route 2
Reactant of Route 2
(R)-N-(1-Methyl-2-phenylethyl)adenosine
Reactant of Route 3
Reactant of Route 3
(R)-N-(1-Methyl-2-phenylethyl)adenosine
Reactant of Route 4
Reactant of Route 4
(R)-N-(1-Methyl-2-phenylethyl)adenosine
Reactant of Route 5
(R)-N-(1-Methyl-2-phenylethyl)adenosine
Reactant of Route 6
(R)-N-(1-Methyl-2-phenylethyl)adenosine

Q & A

Q1: How does L-PIA interact with adenosine receptors?

A1: L-PIA binds with high affinity to adenosine receptors, primarily the A1 subtype [, , , ]. This binding triggers a cascade of intracellular events, leading to various physiological responses.

Q2: What are the downstream effects of L-PIA binding to A1 adenosine receptors?

A2: Activation of A1 adenosine receptors by L-PIA generally leads to inhibitory effects on cellular functions. These include:

  • Inhibition of Adenylyl Cyclase Activity: L-PIA binding to A1 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels [, , ].
  • Hyperpolarization of Neuron Membranes: L-PIA promotes the opening of potassium channels, leading to membrane hyperpolarization and a decrease in neuronal excitability [].
  • Modulation of Neurotransmitter Release: L-PIA inhibits the release of various neurotransmitters, including glutamate, acetylcholine, and noradrenaline [, , ].

Q3: Does L-PIA interact with other receptor subtypes besides A1?

A3: While L-PIA exhibits high selectivity for A1 receptors, research suggests it can interact with A2 receptors at higher concentrations, albeit with lower potency compared to A1 [, , , ].

Q4: What is the molecular formula and weight of L-PIA?

A4: The molecular formula of L-PIA is C19H23N5O4, and its molecular weight is 385.42 g/mol.

Q5: Is there any spectroscopic data available for L-PIA?

A5: While specific spectroscopic data for L-PIA is not provided in the provided research, researchers routinely utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of synthesized L-PIA.

Q6: How do structural modifications of L-PIA influence its activity?

A6: Research indicates that the stereochemistry of the phenylisopropyl group is crucial for L-PIA's activity. L-PIA exhibits significantly higher potency than its D-isomer (D-PIA) at A1 receptors, highlighting the importance of stereospecificity in receptor binding [, , , ].

Q7: Are there any other structural modifications that impact L-PIA's potency or selectivity?

A7: While specific structure-activity relationships are not extensively explored in the provided research, modifications to the adenosine moiety or the N6 substituent can potentially impact L-PIA's binding affinity, selectivity for different adenosine receptor subtypes, and metabolic stability.

Q8: What are the main pharmacological effects of L-PIA?

A8: L-PIA primarily exhibits:

  • Sedative Effects: It reduces locomotor activity and induces sedation in animal models [, , ].
  • Anticonvulsant Effects: It protects against seizures induced by various convulsants in animal models [, ].
  • Cardiovascular Effects: It decreases heart rate and blood pressure in animal models [, ].
  • Hypothermic Effects: It lowers body temperature in animal models [, ].
  • Antinociceptive Effects: It exhibits analgesic properties in animal models of pain [, ].

Q9: What about the pharmacodynamics (PD) of L-PIA?

A9: The pharmacodynamics of L-PIA are characterized by its interactions with adenosine receptors and the subsequent downstream effects. The duration of action and intensity of effects are likely influenced by factors like dose, route of administration, and individual variability.

Q10: What in vitro models are used to study L-PIA?

A10: Researchers utilize various in vitro models to investigate L-PIA's effects, including:

  • Isolated Tissue Preparations: These allow for studying L-PIA's effects on specific tissues like the ileum, vas deferens, and coronary arteries [, , , ].
  • Cell Culture Systems: Researchers utilize cell lines like DDT1 MF-2 smooth muscle cells to investigate L-PIA's effects on receptor binding, signal transduction, and cellular function [, , ].

Q11: What animal models are used to study L-PIA's effects?

A11: Researchers utilize various animal models, primarily rodents, to investigate L-PIA's effects in vivo. These models allow for assessing L-PIA's impact on:

  • Behavior: Locomotor activity, sedation, and anxiety-like behavior [, , ].
  • Seizure Susceptibility: Protection against seizures induced by various convulsants [, ].
  • Pain Perception: Antinociceptive effects in models like the formalin test [, ].
  • Cardiovascular Function: Changes in blood pressure and heart rate [, ].
  • Body Temperature: Hypothermic effects [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。